![molecular formula C18H14N2O4 B2620694 2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054388-54-3](/img/structure/B2620694.png)
2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid
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Overview
Description
2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid, also known as ACPA, is a chemical compound that has been widely studied for its potential therapeutic applications. ACPA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
- Results : Some derivatives exhibited potent COX-2 inhibition (IC50 in the range of 0.06–0.09 μM) without causing stomach ulcers. Notably, compounds 5f and 7b showed significant in vivo anti-inflammatory effects .
Anti-Inflammatory Activity
Toxicological Properties
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various physiological targets .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
These properties greatly influence the bioavailability of the compound .
Result of Action
Related compounds have been shown to have significant biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid .
properties
IUPAC Name |
2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c19-11-14(18(23)20-15-7-2-1-3-8-15)10-13-6-4-5-9-16(13)24-12-17(21)22/h1-10H,12H2,(H,20,23)(H,21,22)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYELRPFNGAHKGI-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid |
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